Gentamicin B sulfate
Overview
Description
Gentamicin B sulfate is an aminoglycoside antibiotic used in the treatment of several gram-negative infections . It is effective against both gram-positive and gram-negative organisms but is particularly useful for the treatment of severe gram-negative infections . It is usually administered by parenteral routes, including systemic, topical, and ophthalmic formulations .
Synthesis Analysis
A reliable and accurate high-performance liquid chromatography (HPLC) procedure was established for the microanalysis of Gentamicin in pharmaceutical dosage forms, urine, and blood . The recovery of gentamicin from biological and pharmaceutical samples was more than 95-98% after spiking the drug .Molecular Structure Analysis
Gentamicin C1a, one of the components of Gentamicin, binds in the major groove of the RNA. Rings I and II of gentamicin direct specific RNA-drug interactions . The structure leads to a general model for specific ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding .Scientific Research Applications
Pharmaceutical Analysis and Formulation : Gentamicin sulfate is used as an active pharmaceutical ingredient in treating bacterial infections. A study developed and validated a method to determine gentamicin sulfate composition in a pharmaceutical cream using RP-HPLC and a Charged Aerosol Detector (Joseph & Rustum, 2010).
Extended Release in Medical Devices : Research has been conducted on biodegradable polymeric devices for controlled release of gentamicin sulfate, particularly in treating invasive bacterial infections such as osteomyelitis (Krasko et al., 2007).
Ophthalmic Applications : Gentamicin sulfate has been effective in treating eye infections, showing activity against common pathogens like staphylococci and Pseudomonas aeruginosa (Magnuson & Suie, 1967).
Intravesical Instillation : It's used in spinal-cord-injured patients for prophylaxis and treatment of bacilluria, with studies assessing its absorption risks and antimicrobial potency under various conditions (Wan et al., 1994).
Drug Delivery Systems : Gentamicin sulfate has been incorporated in bioactive glass/polymethylmethacrylate composites for use as drug delivery systems, offering high doses of the antibiotic during initial periods and then a slower, sustained release (Arcos, Ragel, & Vallet‐Regí, 2001).
Effects on Myometrium Contractility : Studies have been conducted to understand the effects of gentamicin sulfate on the contractility of myometrium in non-pregnant cows, which is significant for its use in veterinary medicine (Ocal, Yuksel, & Ayar, 2004).
Mutagenic Activities : Research on gentamicin sulfate has also explored its potential mutagenic activities, particularly in relation to the causative agent of plague, indicating its ability to induce genetic mutations (Kondrat’eva & Stepanov, 1977).
Otorrhea Treatment : Gentamicin sulfate has been used in treating otorrhea associated with acute and chronic ear conditions, demonstrating effectiveness against gentamicin-susceptible pathogens (Gydé, 1976).
properties
IUPAC Name |
2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-17(13(28)16(19)23-2)32-14-6(21)3-7(22)15(12(14)27)33-18-11(26)10(25)9(24)8(4-20)31-18;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKCFEUMUAHNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)N)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N4O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962941 | |
Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentamicin B sulfate | |
CAS RN |
43169-50-2 | |
Record name | Betamicin sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfuric acid--4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 6-amino-6-deoxyhexopyranoside (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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